molecular formula C19H18N4O3 B15281667 propyl 4-({[6-(1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}amino)benzoate

propyl 4-({[6-(1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}amino)benzoate

Cat. No.: B15281667
M. Wt: 350.4 g/mol
InChI Key: VZZDTYGGZPRWIT-UHFFFAOYSA-N
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Description

Propyl 4-({[6-(1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}amino)benzoate is a complex organic compound that features a pyrazole and pyridine moiety. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse chemical and biological properties. The presence of both pyrazole and pyridine rings in its structure makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-({[6-(1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}amino)benzoate typically involves multiple steps, starting with the preparation of the pyrazole and pyridine intermediates. One common method involves the Claisen-Schmidt condensation of 3-acetyl-5-nitropyridine with aromatic aldehydes to form pyridylchalcones, which are then cyclized with hydrazine hydrate in acetic acid to yield the pyrazole derivatives . The final step involves the esterification of the benzoic acid derivative with propanol under acidic conditions to form the propyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of environmentally friendly catalysts and solvents is often preferred to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Propyl 4-({[6-(1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines. Substitution reactions can introduce various functional groups into the pyrazole and pyridine rings .

Scientific Research Applications

Propyl 4-({[6-(1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of propyl 4-({[6-(1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The pyrazole and pyridine rings can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s antimicrobial, anti-inflammatory, and anticancer effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl 4-({[6-(1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}amino)benzoate is unique due to the combination of pyrazole and pyridine rings in its structure. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C19H18N4O3

Molecular Weight

350.4 g/mol

IUPAC Name

propyl 4-[(6-pyrazol-1-ylpyridine-3-carbonyl)amino]benzoate

InChI

InChI=1S/C19H18N4O3/c1-2-12-26-19(25)14-4-7-16(8-5-14)22-18(24)15-6-9-17(20-13-15)23-11-3-10-21-23/h3-11,13H,2,12H2,1H3,(H,22,24)

InChI Key

VZZDTYGGZPRWIT-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)N3C=CC=N3

Origin of Product

United States

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